molecular formula C21H25ClFN3O2S B3009236 N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride CAS No. 1052537-35-5

N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride

Cat. No. B3009236
CAS RN: 1052537-35-5
M. Wt: 437.96
InChI Key: LLHCOJLLLPZLGG-UHFFFAOYSA-N
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Description

The compound "N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride" is a chemical entity that appears to be related to a class of compounds with potential pharmacological activities. The related compounds discussed in the provided papers include derivatives of thiazole and thiazoline, which are known for their anti-inflammatory properties, as well as a compound with antidepressant properties that has been studied using various computational methods to understand its molecular structure and properties .

Synthesis Analysis

The synthesis of related compounds involves the coupling of bases such as 2-aminothiazole and 2-amino-2-thiazoline with acid chlorides of dimethylaminobenzoic acid to produce a series of benzamide derivatives. These compounds were then identified using spectroscopic methods and, in some cases, single-crystal X-ray diffraction. The hydrochloride salts of some of these compounds have shown anti-inflammatory activity, indicating the potential for similar activity in the compound of interest .

Molecular Structure Analysis

The molecular structure and properties of a related antidepressant compound were examined using Density Functional Theory (DFT) methods. The structure was optimized using Gaussian 09 software, and various parameters such as bond lengths, angles, and dihedral angles were measured. Additionally, charges, polarizability, and dipole moment were determined using Mulliken charge and Natural atomic charges. The vibrational spectra were analyzed to specify the type of vibrations present in the molecule. Nuclear Magnetic Resonance (NMR) was used to specify the isomer shift between carbons and protons, and Natural Bond Orbital (NBO) analysis was conducted to determine the type of electron transfers and the hardness and softness of the molecule .

Chemical Reactions Analysis

Although the provided papers do not directly discuss the chemical reactions of "N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride," they do provide insights into the reactivity of related compounds. For instance, the synthesis of carboxamides from trichloro-1-hydroxyethyl carboxamides involves dehydrosulfurization under the influence of excess HgO, leading to the formation of triazolothiadiazolylamino carboxamides. This suggests that the compound of interest may also undergo similar reactions under appropriate conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied using various computational methods. The HOMO-LUMO analysis was used to determine the electronic properties and reactivity of the molecule in the presence of different solvents. The UV-Vis spectrum was also taken to examine the associated transmissions, which can provide insights into the electronic transitions and stability of the compound. These studies are crucial for understanding the behavior of the compound under physiological conditions and its potential as a pharmacological agent .

Scientific Research Applications

Synthesis and Pharmacological Applications

  • Development of Beta-Blockers : A study detailed the synthesis of hydrochlorides related to the subject compound, aiming at potential applications as beta-blockers. These compounds were synthesized through a multistep process and their analytical characterization was performed. The study emphasized the importance of the acid-base dissociation constant (pKa) in the development of new drugs, highlighting the methodology utilizing pH-dependent 1H NMR spectroscopy for routine analysis of such properties (Tengler et al., 2013).

  • Antibacterial Agents : Novel derivatives containing the benzothiazole moiety have been synthesized and evaluated for their antibacterial activities. These compounds, including those similar in structure to the queried compound, showed promising activity against various bacterial strains, suggesting their potential application in developing new antibacterial therapies (Gurram & Azam, 2021).

Physicochemical and Biological Properties

  • Corrosion Inhibition : Benzothiazole derivatives, related to the compound , have been investigated for their corrosion inhibiting properties on steel in acidic environments. These studies reveal that such compounds can offer substantial protection against corrosion, indicating their potential industrial applications in metal preservation (Hu et al., 2016).

  • Antitumor Activities : Research on fluorine-containing thiadiazolotriazinones, which share a structural similarity to the queried compound, has shown that these compounds exhibit antitumor activities against various human cancer cell lines. This suggests the potential of such compounds in the development of new cancer treatments (Racané et al., 2006).

Synthesis and Chemical Interactions

  • Synthetic Pathways and Biological Evaluation : Studies have detailed the synthesis of various derivatives and evaluated their biological activities, including antimicrobial and antitumor properties. These investigations provide insights into the chemical synthesis pathways and the potential therapeutic applications of compounds structurally related to "N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride" (Fadda et al., 2012).

properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-3-phenoxypropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O2S.ClH/c1-24(2)13-7-14-25(19(26)12-15-27-16-8-4-3-5-9-16)21-23-20-17(22)10-6-11-18(20)28-21;/h3-6,8-11H,7,12-15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLHCOJLLLPZLGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(C=CC=C2S1)F)C(=O)CCOC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride

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